2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone
CAS No.: 436092-94-3
Cat. No.: VC2146596
Molecular Formula: C13H16N6O
Molecular Weight: 272.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436092-94-3 |
|---|---|
| Molecular Formula | C13H16N6O |
| Molecular Weight | 272.31 g/mol |
| IUPAC Name | 2-[5-(4-aminophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C13H16N6O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9,14H2 |
| Standard InChI Key | YHQGUEYCDLJEPR-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N |
| Canonical SMILES | C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N |
Introduction
Chemical Identity and Structure
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone is a nitrogen-rich heterocyclic compound with several distinct structural features. The compound's core consists of a tetrazole ring, which is a five-membered aromatic heterocycle containing four nitrogen atoms. This tetrazole moiety is connected to both an amino-substituted phenyl group and a pyrrolidinyl ethanone functionality, creating a complex molecular architecture with multiple potential interaction points.
Molecular Identification
The compound can be identified through various standard chemical identifiers as presented in Table 1:
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[5-(4-aminophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone |
| CAS Number | 436092-94-3 |
| Molecular Formula | C13H16N6O |
| Molecular Weight | 272.31 g/mol |
| Standard InChI | InChI=1S/C13H16N6O/c14-11-5-3-10(4-6-11)13-15-17-19(16-13)9-12(20)18-7-1-2-8-18/h3-6H,1-2,7-9,14H2 |
| Standard InChIKey | YHQGUEYCDLJEPR-UHFFFAOYSA-N |
These identifiers provide a standardized means of referencing and cataloging the compound in chemical databases and literature .
Structural Components
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A tetrazole ring (5-membered heterocycle with 4 nitrogen atoms)
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A para-amino-substituted phenyl group
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A pyrrolidine ring (5-membered nitrogen-containing heterocycle)
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An ethanone linking group connecting the tetrazole to the pyrrolidine
This structural arrangement results in a compound with multiple nitrogen-containing functional groups, which influences its chemical behavior and potential applications.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone is essential for evaluating its potential applications and handling requirements.
Physical Properties
The compound exhibits distinct physical characteristics as detailed in Table 2:
| Property | Value |
|---|---|
| Physical State | Solid |
| Boiling Point | 557.8°C at 760 mmHg |
| Density | 1.46 g/cm³ |
| Flash Point | 291.1°C |
| Refractive Index | 1.734 |
| Exact Mass | 272.13900 |
These properties indicate that the compound is thermally stable, with a high boiling point and flash point, suggesting it remains solid under standard laboratory conditions .
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by its functional groups:
The compound's logP value of 1.06380 indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, which is relevant for biological applications .
Applications and Significance
The unique structural features of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone contribute to its potential applications across various scientific domains.
Pharmaceutical Relevance
Tetrazole-containing compounds have gained significant attention in pharmaceutical research due to several advantageous properties:
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Tetrazoles function as bioisosteres for carboxylic acids, potentially improving pharmacokinetic properties while maintaining biological activity
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The nitrogen-rich structure can participate in hydrogen bonding interactions with biological targets
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The presence of the amino group provides a handle for further structural elaboration, allowing for the creation of derivative compounds with potentially enhanced properties
Chemical Research Applications
The compound's structural features make it valuable in chemical research:
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As a building block in organic synthesis
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For studying structure-activity relationships in drug design
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In the development of functional materials
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In click chemistry applications, which are prized for their efficiency and selectivity
Structural Comparisons and Related Compounds
Understanding the relationship between 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone and structurally similar compounds provides insights into potential structural modifications for tailoring properties.
Comparison with Related Tetrazole Derivatives
A notable structural analog is 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone, which differs from the target compound by containing a six-membered piperidine ring instead of the five-membered pyrrolidine ring. This subtle structural change can significantly affect the compound's physical, chemical, and biological properties.
The differences may include:
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Altered spatial arrangement and conformational flexibility
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Different basicity of the nitrogen atom
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Modified lipophilicity and membrane permeability
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Potential changes in binding affinity to biological targets
Structure-Property Relationships
The relationship between structural modifications and resulting property changes provides valuable insights for rational compound design. For tetrazole derivatives like 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone, several structure-property relationships may be considered:
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Ring size effects (comparing pyrrolidine vs. piperidine analogs)
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Substitution patterns on the phenyl ring
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Modifications to the linking group between the tetrazole and the pyrrolidine
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Alternative tetrazole regioisomers
These structural variations can be systematically explored to develop compounds with optimized properties for specific applications.
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